Methyl ceftazidime
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Overview
Description
Methyl ceftazidime is a derivative of ceftazidime, a third-generation cephalosporin antibiotic. Ceftazidime is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa . This compound retains the core structure of ceftazidime but includes a methyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
- By inhibiting essential PBPs, ceftazidime disrupts cell wall homeostasis, leading to impaired cell integrity and bacterial cell death .
- This inhibition disrupts cell wall biosynthesis, rendering the bacteria vulnerable to lysis and death .
- Ceftazidime affects several biochemical pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl ceftazidime involves the modification of the ceftazidime moleculeThe reaction conditions often include the use of specific catalysts and solvents to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as Rapid Resolution Liquid Chromatography are employed to validate the concentration and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl ceftazidime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl ceftazidime has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cephalosporins under various chemical reactions.
Biology: Investigated for its antibacterial properties and potential to combat resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating infections caused by Gram-negative bacteria.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Comparison with Similar Compounds
Ceftazidime: The parent compound, known for its broad-spectrum activity.
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Uniqueness: Methyl ceftazidime is unique due to the presence of the methyl group, which may enhance its stability and alter its pharmacokinetic properties. This modification can potentially improve its efficacy against certain bacterial strains compared to its parent compound .
Properties
CAS No. |
1354396-23-8 |
---|---|
Molecular Formula |
C23H24N6O7S2 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14+/t15-,19-/m1/s1 |
InChI Key |
SQQLCFFMLJEMPT-GPQTWHBLSA-N |
Isomeric SMILES |
CC(C)(C(=O)OC)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
SMILES |
CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Aminothiazol-4-yl)-2-[(2-methoxy-1,1-dimethyl-2-oxoethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2- |
Origin of Product |
United States |
Q1: What is the significance of Ceftazidime Methyl Ester content in Ceftazidime powder injection?
A1: Ceftazidime Methyl Ester is identified as an impurity in Ceftazidime powder injection []. The research emphasizes achieving high purity of Ceftazidime for improved stability, safety, and antibacterial activity. The study specifically aims to limit the presence of Ceftazidime Methyl Ester to less than 0.05wt% in the final drug product []. This highlights the importance of controlling impurities like Ceftazidime Methyl Ester during drug manufacturing to ensure the quality and efficacy of Ceftazidime powder injection.
Q2: Are there any known methods to minimize Ceftazidime Methyl Ester formation during Ceftazidime synthesis?
A2: While the provided research article [] focuses on the final product quality and doesn't delve into specific synthesis methods, controlling Ceftazidime Methyl Ester formation likely involves optimizing reaction conditions during Ceftazidime synthesis. Factors such as reaction temperature, pH, and choice of reagents could influence the formation of this specific impurity. Further research into the synthetic pathways of Ceftazidime would be needed to provide detailed strategies for minimizing Ceftazidime Methyl Ester production.
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